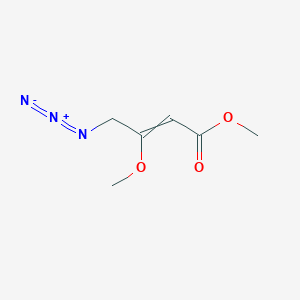
Methyl 4-azido-3-methoxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-azido-3-methoxybut-2-enoate is an organic compound with the molecular formula C6H9N3O3. It is a derivative of butenoate, featuring an azido group (-N3) and a methoxy group (-OCH3) attached to the carbon chain. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-azido-3-methoxybut-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-bromo-3-methoxybut-2-enoate with sodium azide (NaN3) in an organic solvent such as dimethylformamide (DMF). The reaction typically occurs at elevated temperatures to facilitate the substitution of the bromine atom with the azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-azido-3-methoxybut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Dimethylformamide (DMF): Common solvent for substitution reactions.
Hydrogen Gas (H2) and Catalysts: Used for reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Aplicaciones Científicas De Investigación
Methyl 4-azido-3-methoxybut-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Potential precursor for bioactive compounds, including pharmaceuticals.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 4-azido-3-methoxybut-2-enoate primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as cycloaddition and reduction reactions. These reactions enable the compound to form new chemical bonds and structures, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methoxybut-2-enoate: Lacks the azido group, making it less reactive in certain types of reactions.
Methyl 4-azidobut-2-enoate: Similar structure but without the methoxy group, affecting its reactivity and applications.
Uniqueness
Methyl 4-azido-3-methoxybut-2-enoate is unique due to the presence of both the azido and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a broader range of chemical transformations and applications compared to similar compounds.
Propiedades
Número CAS |
459869-25-1 |
|---|---|
Fórmula molecular |
C6H9N3O3 |
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
methyl 4-azido-3-methoxybut-2-enoate |
InChI |
InChI=1S/C6H9N3O3/c1-11-5(4-8-9-7)3-6(10)12-2/h3H,4H2,1-2H3 |
Clave InChI |
UBOWILPNLOFQEI-UHFFFAOYSA-N |
SMILES canónico |
COC(=CC(=O)OC)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



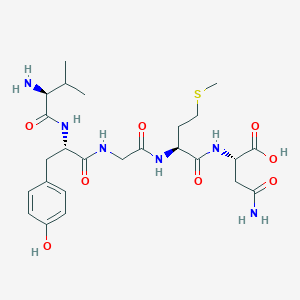

![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)

![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
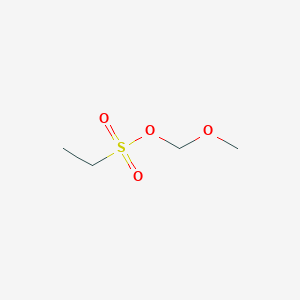
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)

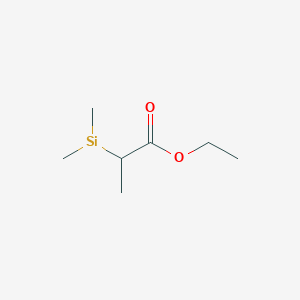
![5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid](/img/structure/B14244823.png)
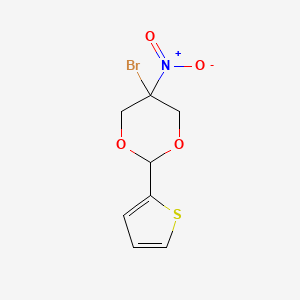
![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
![Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate](/img/structure/B14244846.png)
